molecular formula C15H17ClN4O2S B10959208 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10959208
M. Wt: 352.8 g/mol
InChI Key: CEUSHXYZKFGZQQ-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, leading to modulation of biological activities. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide is unique due to the presence of both indole and pyrazole rings, which contribute to its diverse chemical reactivity and potential biological activities. The combination of these moieties in a single molecule provides a unique scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C15H17ClN4O2S

Molecular Weight

352.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-1,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C15H17ClN4O2S/c1-10-15(9-18-20(10)2)23(21,22)19-6-5-11-8-17-14-4-3-12(16)7-13(11)14/h3-4,7-9,17,19H,5-6H2,1-2H3

InChI Key

CEUSHXYZKFGZQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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